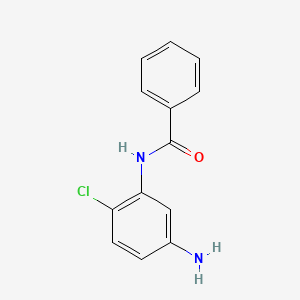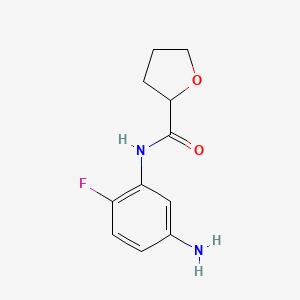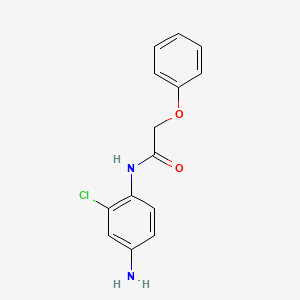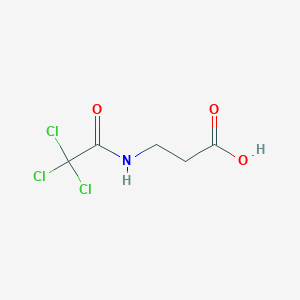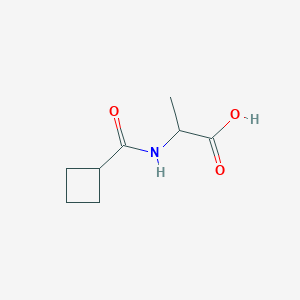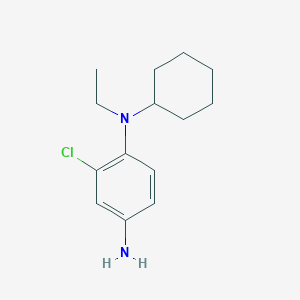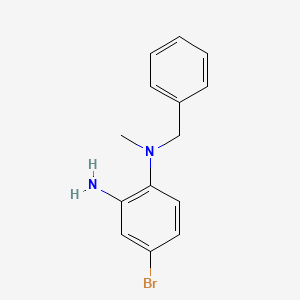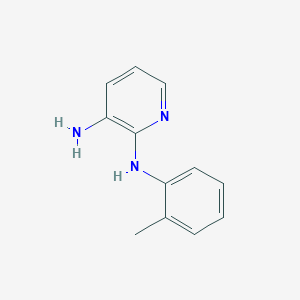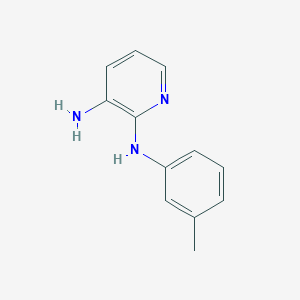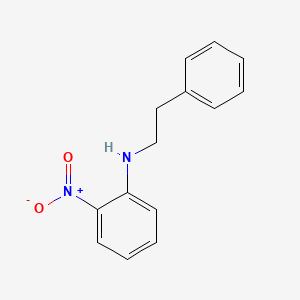
(2-Nitrophenyl)(2-phenylethyl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Catalysis in Reduction of Nitro Compounds
(2-Nitrophenyl)(2-phenylethyl)amine is involved in the reduction of nitro compounds to amines, a crucial transformation in organic chemistry for synthesizing drugs, biologically active molecules, pharmaceuticals, dyes, and polymers. Graphene-based catalysts, which include this compound, facilitate the reduction of nitroarenes, offering advantages such as high catalytic efficiency and straightforward work-up processes (Nasrollahzadeh et al., 2020).
2. Determination of Absolute Configuration of Primary Amines
N-(2-Nitrophenyl)proline, a derivative of this compound, helps determine the absolute configuration of primary amines. Its conformational preference for intramolecular hydrogen bonding allows for the assignment of chiral primary amines' absolute configuration by comparing chemical shifts in diastereomeric amides (Ahn & Choi, 2007).
3. Protein Crosslinking and Affinity Labeling
This compound is useful in protein crosslinking and affinity labeling. 4-Nitrophenyl ethers, derived from it, serve as high-yield photoreagents for these purposes. They are non-reactive in the dark but react quantitatively with amines upon UV irradiation, thus facilitating the transfer of the nitrophenyl group from alcohol to amine, which is beneficial in biochemistry and molecular biology (Jelenc, Cantor & Simon, 1978).
4. Phototriggered Catalysis
2-(2-Nitrophenyl)propyloxycarbonyl, a variant of this compound, acts as a photolabile primary amine cage. It enables the photo-triggering of the thiol-Michael 'click' reaction, demonstrating efficient catalytic activity upon UV irradiation. This property is significant in the field of photopolymerization and materials science (Xi et al., 2013).
5. Molecular Conformation and Interaction Studies
Derivatives of this compound are studied for their molecular conformation and intermolecular interactions. These studies reveal the influence of functional groups on molecular conformation, interactions, and packing, which is crucial in materials science and crystallography (Wade et al., 2013).
6. Vasorelaxant Effects in Pharmacology
1-Nitro-2-phenylethane, closely related to this compound, demonstrates vasorelaxant effects by stimulating the soluble guanylate cyclase-cGMP pathway. This property is explored in pharmacological research for potential therapeutic applications (Brito et al., 2013).
Mecanismo De Acción
Target of Action
The compound (2-Nitrophenyl)(2-phenylethyl)amine is a derivative of phenethylamine . Phenethylamine targets several receptors, including primary amine oxidase and trypsin-1 and trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and digestion .
Mode of Action
Phenethylamine, a related compound, acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Phenethylamine, a related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .
Propiedades
IUPAC Name |
2-nitro-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-9-5-4-8-13(14)15-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBUBPDMDQMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387823 | |
| Record name | (2-nitrophenyl)(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100870-32-4 | |
| Record name | (2-nitrophenyl)(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

